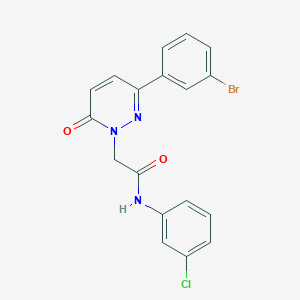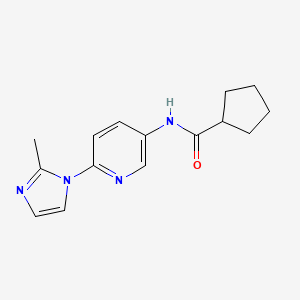
4-(Piperidin-4-yl)pyridin-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yl)pyridin-2-ol hydrochloride is a chemical compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry. This compound is often used in the synthesis of various pharmaceuticals and has shown potential in several scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)pyridin-2-ol hydrochloride typically involves the functionalization of both the piperidine and pyridine rings. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the functionalization of C-H and C-C bonds starting from phenyl (2-piperidinyl)methanone hydrochloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation and functionalization reactions. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)pyridin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions often employ hydrogenation catalysts to reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon or nickel are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
4-(Piperidin-4-yl)pyridin-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act on various enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Shows potential in treating various types of cancers.
Uniqueness
4-(Piperidin-4-yl)pyridin-2-ol hydrochloride is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This structural feature allows for the development of a wide range of derivatives with diverse biological activities, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-piperidin-4-yl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-7-9(3-6-12-10)8-1-4-11-5-2-8;/h3,6-8,11H,1-2,4-5H2,(H,12,13);1H |
InChI Key |
WTTSVOQHCPFASL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


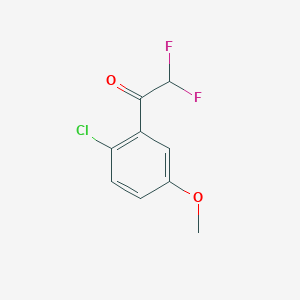
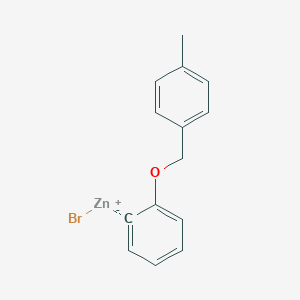
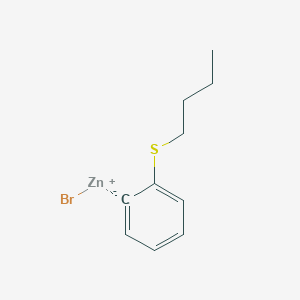
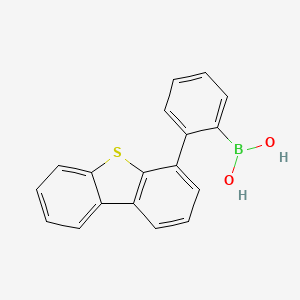
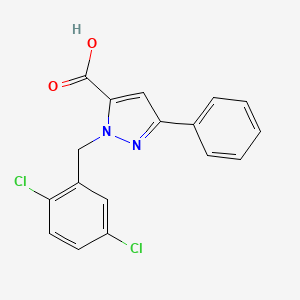
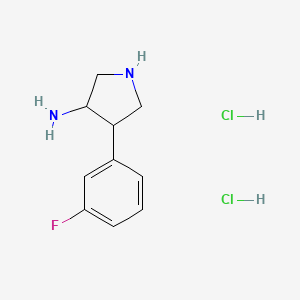
![Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14879880.png)
![N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B14879881.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14879883.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879884.png)
